Phenylalanine can be sourced from dietary proteins found in meat, fish, eggs, dairy products, nuts, and soy products. It is also produced synthetically through various chemical processes. The natural production of phenylalanine occurs via the phenylalanine ammonia lyase enzyme in plants and microorganisms.
Phenylalanine is classified under the following categories:
Phenylalanine can be synthesized through several methods, including chemical synthesis and biocatalytic processes.
The biocatalytic approach often involves screening various PAL variants to enhance yield and selectivity. For instance, high-throughput solid-phase screening has been developed to identify PALs with superior activity towards non-natural D-phenylalanines .
Phenylalanine has a molecular formula of with a molar mass of approximately 165.19 g/mol.
Phenylalanine participates in various chemical reactions that are significant for both synthetic chemistry and biological processes.
The reactions are often catalyzed by enzymes or conducted under specific conditions to ensure high yields and selectivity.
Phenylalanine acts as a precursor for neurotransmitters through several biochemical pathways:
Deficiencies in phenylalanine metabolism can lead to disorders such as phenylketonuria (PKU), where toxic levels accumulate due to impaired conversion.
Phenylalanine's stability allows it to be used in various formulations, including pharmaceuticals and food products.
Phenylalanine has numerous scientific uses:
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